2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5O2S/c1-32-16-8-6-7-15(13-16)20-27-28-21(30(20)29-11-4-5-12-29)33-14-19(31)26-18-10-3-2-9-17(18)22(23,24)25/h2-13H,14H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEWEUKFMFKURE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a novel organic compound characterized by its complex heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.
Chemical Structure and Properties
The chemical structure of the compound features a triazole ring, a pyrrole moiety, and a methoxy-substituted phenyl group, contributing to its unique electronic and steric properties. The presence of the trifluoromethyl group enhances lipophilicity, which may influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H17F3N4O2S |
| Molecular Weight | 396.42 g/mol |
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown moderate to strong activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In comparative studies, the synthesized triazole derivatives demonstrated an IC50 range of 0.63 to 6.28 µM against Salmonella typhi and Bacillus subtilis, suggesting that the target compound may possess comparable or enhanced antimicrobial efficacy due to its structural features .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been evaluated through various assays. Notably, it has been tested for its inhibitory effects on acetylcholinesterase (AChE) and urease. The mechanism of action typically involves binding to the active site of these enzymes, thereby preventing substrate interaction and subsequent enzymatic activity. For example, triazole derivatives have been reported to exhibit strong AChE inhibition with IC50 values significantly lower than standard inhibitors like thiourea .
Anti-inflammatory Properties
Triazole compounds have also been associated with anti-inflammatory activities. The presence of specific functional groups influences the compound's ability to modulate inflammatory pathways. In vitro studies have demonstrated that related triazole derivatives can inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in treating inflammatory diseases.
Study on Triazole Derivatives
A study published in the Journal of Medicinal Chemistry highlighted the biological evaluations of various triazole derivatives. It was found that structural variations significantly impacted biological potency, with specific substitutions enhancing activity against targeted enzymes and pathogens . The findings suggest that the unique arrangement of functional groups in our compound may lead to enhanced biological activities.
Comparative Analysis
A comparative analysis of similar compounds revealed that those containing pyrrole and triazole rings exhibited superior antimicrobial and enzyme inhibitory activities compared to their counterparts lacking these structures. This underscores the importance of heterocyclic components in drug design .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The table below highlights key structural differences between the target compound and its analogs:
Key Observations:
- Analog 1 (): The 4-methoxybenzyl group (vs.
- Analog 2 (): The phenylsulfanylmethyl group adds bulk and sulfur-based polarity, which may affect solubility and metabolic stability compared to the target’s pyrrole ring.
- Analog 3 (): Replacing the pyrrole with a furan ring reduces aromaticity and hydrogen-bonding capacity, likely diminishing interactions with polar targets.
Physicochemical Properties
Table: Predicted Properties Based on Substituents
Rationale:
- The trifluoromethyl group in the target and analogs 1–2 increases hydrophobicity (higher LogP).
- Hydroxyacetamide in Analog 3 improves solubility due to hydrogen-bonding capacity .
Q & A
Q. What synthetic methodologies are optimized for preparing this compound, and how can reaction yields be improved?
The compound is synthesized via a multi-step procedure involving condensation of substituted oxazolones with amino-triazole derivatives under catalytic reflux (pyridine/Zeolite Y-H) at 150°C for 5 hours . Key optimization strategies include:
- Catalyst Selection : Zeolite Y-H enhances regioselectivity and reduces side reactions.
- Solvent Control : Pyridine acts as both solvent and base, but its excess must be distilled post-reaction to avoid byproducts.
- Recrystallization : Ethanol is preferred for purification due to its polarity, which aligns with the compound’s solubility profile .
Yield Improvement : Statistical Design of Experiments (DoE) can systematically vary parameters (e.g., catalyst loading, temperature) to identify optimal conditions, reducing trial-and-error approaches .
Q. How can structural characterization be rigorously validated for this compound?
Critical characterization techniques include:
- X-ray Crystallography : Resolves bond angles, dihedral angles, and confirms the triazole-pyrrole core (as seen in structurally analogous compounds) .
- NMR Spectroscopy : H/C NMR can verify substituent positions (e.g., trifluoromethylphenyl and methoxyphenyl groups) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] peak) and fragmentation patterns .
Data Cross-Validation : Combine multiple techniques to resolve ambiguities, such as distinguishing between sulfanyl and thioether configurations .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and guide synthetic route design?
Quantum chemical calculations (e.g., DFT) and reaction path search methods are critical:
- Transition State Analysis : Predicts energy barriers for key steps (e.g., triazole ring formation) .
- Solvent Effects : COSMO-RS simulations model solvent interactions to optimize polarity and reduce side reactions .
Case Study : ICReDD’s integrated computational-experimental workflow reduced reaction development time by 40% for similar triazole derivatives .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Contradictions often arise from subtle structural differences. For example:
- Substituent Effects : The 3-methoxyphenyl group may enhance membrane permeability compared to 4-chlorophenyl analogs, altering cellular uptake .
- Assay Variability : Standardize assays (e.g., fixed ATP concentration in antiproliferative studies) to isolate compound-specific effects .
Meta-Analysis : Use cheminformatics tools (e.g., SARpy) to correlate substituents with activity trends across published datasets .
Q. How can AI-driven automation improve property prediction and experimental workflows?
- Property Prediction : Machine learning models trained on PubChem data predict solubility, logP, and metabolic stability .
- Autonomous Labs : AI platforms like COMSOL Multiphysics integrate real-time sensor data to adjust reaction parameters (e.g., pH, temperature) dynamically .
Example : AI-optimized membrane separation technologies (CRDC subclass RDF2050104) reduced purification steps by 30% in pilot studies .
Q. What advanced statistical methods address variability in pharmacological data?
- Multivariate Analysis : Principal Component Analysis (PCA) identifies confounding variables (e.g., cell line heterogeneity) in dose-response studies .
- Bayesian Modeling : Quantifies uncertainty in IC values, especially for low-solubility compounds .
Case Study : A DoE approach reduced the number of experiments by 50% while maintaining statistical power for a triazole-based kinase inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
